2,4-Di(morpholin-4-yl)pteridine

Catalog No.
S12672286
CAS No.
M.F
C14H18N6O2
M. Wt
302.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Di(morpholin-4-yl)pteridine

Product Name

2,4-Di(morpholin-4-yl)pteridine

IUPAC Name

4-(2-morpholin-4-ylpteridin-4-yl)morpholine

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C14H18N6O2/c1-2-16-12-11(15-1)13(19-3-7-21-8-4-19)18-14(17-12)20-5-9-22-10-6-20/h1-2H,3-10H2

InChI Key

QKTVREVNVKMDHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=NC=CN=C32)N4CCOCC4

2,4-Di(morpholin-4-yl)pteridine is a heterocyclic compound belonging to the pteridine family, characterized by its bicyclic structure formed from fused pyrimidine and pyrazine rings. Its molecular formula is C14H18N6O2C_{14}H_{18}N_{6}O_{2}, with a molecular weight of 302.33 g/mol. The compound features two morpholine groups attached at the 2 and 4 positions of the pteridine core, which enhances its solubility and biological activity. The IUPAC name for this compound is 4-(2-morpholin-4-ylpteridin-4-yl)morpholine, and it is recognized for its potential in various scientific fields, including medicinal chemistry and biochemistry.

  • Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pteridine oxides.
  • Reduction: Reduction reactions can be conducted using sodium borohydride or lithium aluminum hydride, yielding various reduced derivatives.
  • Substitution: Nucleophilic substitution reactions are common, allowing the morpholine groups to be replaced by other nucleophiles under suitable conditions.

The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution can produce derivatives with varied functional groups.

2,4-Di(morpholin-4-yl)pteridine has shown promise in biological applications, particularly in enzyme inhibition. It interacts with specific molecular targets, potentially inhibiting enzyme activity which is valuable in therapeutic contexts. Research indicates that derivatives of pteridine can act as radical scavengers and exhibit antioxidant properties. Some studies have highlighted their effectiveness as inhibitors of lipoxygenase enzymes, which are implicated in inflammatory processes .

The synthesis of 2,4-Di(morpholin-4-yl)pteridine typically involves:

  • Nucleophilic Substitution: A common method includes reacting halogenated pteridines with morpholine under basic conditions. This reaction is often performed in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
  • Industrial Production: For large-scale production, continuous flow synthesis techniques may be employed to enhance yield and purity. Automated reactors and optimized reaction conditions facilitate efficient manufacturing processes.

This compound has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives.
  • Biology: Investigated for its potential roles in enzyme inhibition and as a fluorescent probe.
  • Medicine: Explored for therapeutic properties including anticancer and antimicrobial activities.
  • Industry: Utilized in developing new materials and as a catalyst in certain

The interaction studies of 2,4-Di(morpholin-4-yl)pteridine reveal its mechanism of action primarily through binding to specific enzymes. This binding can inhibit enzymatic activity, making it a candidate for drug development targeting various diseases linked to oxidative stress and inflammation. The exact pathways and biological targets are still under investigation but suggest a multifaceted role in therapeutic applications .

Similar Compounds

  • 1,3-Di(morpholin-4-yl)benzene: A morpholine-substituted compound with different structural features that may exhibit distinct biological activities.
  • 3-(Morpholin-4-yl)propane-2,3-dione: Another morpholine-containing compound with unique chemical properties.

Uniqueness

2,4-Di(morpholin-4-yl)pteridine stands out due to its unique pteridine core structure which imparts specific chemical and biological properties not found in other morpholine-substituted compounds. Its dual morpholine substitution enhances solubility and potential interactions with biological targets compared to similar compounds .

Structural Characteristics

The molecular architecture of 2,4-di(morpholin-4-yl)pteridine consists of:

  • Pteridine core: A bicyclic system comprising pyrazine fused with a pyrimidine ring, featuring nitrogen atoms at positions 1, 3, 5, and 8.
  • Morpholine substituents: Two morpholine (tetrahydro-1,4-oxazine) groups attached at positions 2 and 4 of the pteridine ring.

The IUPAC name 2,4-bis(morpholin-4-yl)pteridine reflects this substitution pattern. X-ray crystallographic studies confirm a planar pteridine core with morpholine rings adopting chair conformations perpendicular to the central bicyclic system.

Molecular Formula and Weight

  • Empirical formula: C₁₄H₁₈N₆O₂
  • Molecular weight: 326.34 g/mol
PropertyValue
Melting point218–220°C (dec.)
SolubilityDMSO >50 mg/mL
λ_max (UV-Vis)274 nm (ε=12,500)

Synthetic Pathways

The compound is typically synthesized through a multi-step protocol:

  • Nitrosation: 4,6-Diamino-2-methylthiopyrimidine undergoes nitrosation at position 5 using sodium nitrite in acidic conditions.
  • Amination: Displacement of the methylthio group with morpholine via nucleophilic aromatic substitution.
  • Cyclization: Treatment with glyoxal under reductive conditions forms the pteridine ring.

Key reaction:
$$
\text{C}6\text{H}7\text{N}5\text{S} + 2 \text{C}4\text{H}9\text{NO} \xrightarrow{\text{EtOH, Δ}} \text{C}{14}\text{H}{18}\text{N}6\text{O}_2 + \text{byproducts}$$

Hydrogen Bond Acceptor Count

8

Exact Mass

302.14912384 g/mol

Monoisotopic Mass

302.14912384 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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